molecular formula C13H18N2O3 B13675791 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate

2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate

Cat. No.: B13675791
M. Wt: 250.29 g/mol
InChI Key: XBTCXBBKROIMEG-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate is a chemical compound with the molecular formula C13H18N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a formyl group, and a dimethylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate typically involves the reaction of dimethylcarbamoyl chloride with 2-[(dimethylamino)methyl]-4-formylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as benzene or xylene and the presence of a base like sodium hydroxide to neutralize the acid by-products .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process ensures high yields and purity of the product. The use of phosgene and dimethylamine in a flow reactor at elevated temperatures (around 275°C) is a common method for producing dimethylcarbamoyl chloride, which is then reacted with the phenol derivative to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[(Dimethylamino)methyl]-4-carboxyphenyl Dimethylcarbamate.

    Reduction: 2-[(Dimethylamino)methyl]-4-hydroxymethylphenyl Dimethylcarbamate.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate involves its interaction with specific molecular targets. The dimethylcarbamate group can inhibit certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt normal cellular processes, leading to the desired biological effect. The pathways involved may include the inhibition of acetylcholinesterase, which is crucial for nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]-4-hydroxymethylphenyl Dimethylcarbamate
  • 2-[(Dimethylamino)methyl]-4-carboxyphenyl Dimethylcarbamate
  • 2-[(Dimethylamino)methyl]-4,5-dimethylphenyl Dimethylcarbamate

Uniqueness

2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-4-formylphenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C13H18N2O3/c1-14(2)8-11-7-10(9-16)5-6-12(11)18-13(17)15(3)4/h5-7,9H,8H2,1-4H3

InChI Key

XBTCXBBKROIMEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=O)OC(=O)N(C)C

Origin of Product

United States

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